![molecular formula C9H15NO5 B020178 Methyl 2-(4-ethoxy-3-methyl-2-oxooxazolidin-5-yl)acetate CAS No. 110991-58-7](/img/structure/B20178.png)
Methyl 2-(4-ethoxy-3-methyl-2-oxooxazolidin-5-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(4-ethoxy-3-methyl-2-oxooxazolidin-5-yl)acetate, also known as MEMOA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MEMOA is a derivative of oxazolidinone and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of Methyl 2-(4-ethoxy-3-methyl-2-oxooxazolidin-5-yl)acetate is not fully understood. However, studies have suggested that it may work by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that Methyl 2-(4-ethoxy-3-methyl-2-oxooxazolidin-5-yl)acetate can induce apoptosis (cell death) in cancer cells and reduce the production of pro-inflammatory cytokines. It has also been shown to inhibit the activity of certain enzymes involved in bacterial growth.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-(4-ethoxy-3-methyl-2-oxooxazolidin-5-yl)acetate has several advantages for lab experiments, including its high yield and potential therapeutic applications. However, it also has some limitations, including its relatively complex synthesis method and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are several future directions for Methyl 2-(4-ethoxy-3-methyl-2-oxooxazolidin-5-yl)acetate research, including further studies to elucidate its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various diseases. Additionally, Methyl 2-(4-ethoxy-3-methyl-2-oxooxazolidin-5-yl)acetate can be used as a starting material for the synthesis of other oxazolidinone derivatives with potential therapeutic applications.
In conclusion, Methyl 2-(4-ethoxy-3-methyl-2-oxooxazolidin-5-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Methyl 2-(4-ethoxy-3-methyl-2-oxooxazolidin-5-yl)acetate have been discussed in this paper. Further studies are needed to fully understand the potential of Methyl 2-(4-ethoxy-3-methyl-2-oxooxazolidin-5-yl)acetate in various diseases.
Synthesemethoden
Methyl 2-(4-ethoxy-3-methyl-2-oxooxazolidin-5-yl)acetate can be synthesized using various methods, including the reaction of ethyl 2-bromoacetate with 4-ethoxy-3-methyl-2-oxooxazolidine in the presence of potassium carbonate. Another method involves the reaction of ethyl 2-chloroacetate with 4-ethoxy-3-methyl-2-oxooxazolidine in the presence of sodium hydride. The yield of Methyl 2-(4-ethoxy-3-methyl-2-oxooxazolidin-5-yl)acetate using these methods ranges from 60-80%.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(4-ethoxy-3-methyl-2-oxooxazolidin-5-yl)acetate has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-bacterial properties. Studies have shown that Methyl 2-(4-ethoxy-3-methyl-2-oxooxazolidin-5-yl)acetate can inhibit the growth of cancer cells and reduce inflammation in animal models. It has also been shown to have antibacterial activity against various strains of bacteria.
Eigenschaften
CAS-Nummer |
110991-58-7 |
---|---|
Produktname |
Methyl 2-(4-ethoxy-3-methyl-2-oxooxazolidin-5-yl)acetate |
Molekularformel |
C9H15NO5 |
Molekulargewicht |
217.22 g/mol |
IUPAC-Name |
methyl 2-(4-ethoxy-3-methyl-2-oxo-1,3-oxazolidin-5-yl)acetate |
InChI |
InChI=1S/C9H15NO5/c1-4-14-8-6(5-7(11)13-3)15-9(12)10(8)2/h6,8H,4-5H2,1-3H3 |
InChI-Schlüssel |
UEEWAAHLHVWHBT-UHFFFAOYSA-N |
SMILES |
CCOC1C(OC(=O)N1C)CC(=O)OC |
Kanonische SMILES |
CCOC1C(OC(=O)N1C)CC(=O)OC |
Synonyme |
5-Oxazolidineaceticacid,4-ethoxy-3-methyl-2-oxo-,methylester(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.